Ethanone, 1-(4,4-dimethoxy-3-methyl-1-cyclobuten-1-yl)-(9CI)
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Overview
Description
Ethanone, 1-(4,4-dimethoxy-3-methyl-1-cyclobuten-1-yl)-(9CI) is a chemical compound characterized by its unique structure, which includes a cyclobutene ring substituted with methoxy and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-(4,4-dimethoxy-3-methyl-1-cyclobuten-1-yl)-(9CI) typically involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
Ethanone, 1-(4,4-dimethoxy-3-methyl-1-cyclobuten-1-yl)-(9CI) can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halides, amines
Electrophiles: Alkyl halides, acyl halides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can result in a variety of products, depending on the nature of the substituents involved.
Scientific Research Applications
Ethanone, 1-(4,4-dimethoxy-3-methyl-1-cyclobuten-1-yl)-(9CI) has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Investigated for its potential use in drug development, particularly for its unique chemical properties that may offer advantages over existing compounds.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of Ethanone, 1-(4,4-dimethoxy-3-methyl-1-cyclobuten-1-yl)-(9CI) involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Ethanone, 1-(4,4-dimethoxy-3-methyl-1-cyclobuten-1-yl)-(9CI) include other cyclobutene derivatives with different substituents. These compounds may share similar chemical properties and reactivity but differ in their specific applications and effects.
Uniqueness
The uniqueness of Ethanone, 1-(4,4-dimethoxy-3-methyl-1-cyclobuten-1-yl)-(9CI) lies in its specific substitution pattern, which imparts distinct chemical properties and potential applications. This compound’s unique structure allows for specific interactions with molecular targets, making it valuable in various fields of scientific research.
Properties
Molecular Formula |
C9H14O3 |
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Molecular Weight |
170.21 g/mol |
IUPAC Name |
1-(4,4-dimethoxy-3-methylcyclobuten-1-yl)ethanone |
InChI |
InChI=1S/C9H14O3/c1-6-5-8(7(2)10)9(6,11-3)12-4/h5-6H,1-4H3 |
InChI Key |
XYKLPCFERLVWAK-UHFFFAOYSA-N |
Canonical SMILES |
CC1C=C(C1(OC)OC)C(=O)C |
Origin of Product |
United States |
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